molecular formula C11H15NO3 B2718199 N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine CAS No. 571920-77-9

N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine

Cat. No. B2718199
CAS RN: 571920-77-9
M. Wt: 209.245
InChI Key: DBOQZEDKACZVMY-UHFFFAOYSA-N
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Description

“N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine” is a chemical compound. Its IUPAC name is 3-methoxy-4-(pentyloxy)benzaldehyde oxime . It has a molecular weight of 237.3 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine” is 1S/C13H19NO3/c1-3-4-5-8-17-12-7-6-11(10-14-15)9-13(12)16-2/h6-7,9H,3-5,8,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine” is a powder that is stored at room temperature . It has a molecular weight of 237.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Hydroxylamine Synthesis

Hydroxylamine (NH2OH) is an essential nitrogenous feedstock in the chemical industry. Traditional methods rely on ammonia as the nitrogen source, but they often involve harsh conditions and have an unfavorable environmental impact. However, recent research has introduced a sustainable approach: the plasma-electrochemical cascade pathway (PECP). In this method, hydroxylamine is synthesized directly from ambient air and water at mild conditions. The process involves plasma treatment of air and water to produce nitric acid, which is then selectively electroreduced to hydroxylamine using a bismuth-based catalyst. Remarkably, both steps occur at room temperature, contributing to the industry’s sustainability transformation .

Antimicrobial and Antifungal Activity

Derivatives of N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine exhibit significant antimicrobial and antifungal properties. For instance, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized and screened for in vitro activity. These analogs demonstrated antibacterial and antifungal effects comparable to standard drugs. Docking studies with oxidoreductase proteins further supported their inhibitory potency .

Structural Motifs in Coumarins

Coumarins and their derivatives are widely studied due to their potential therapeutic applications. N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine contributes to this field. Researchers have explored its structural motifs, including its role in anticancer, anti-HIV, anticoagulant, and antioxidant activities. These investigations highlight the compound’s versatility and potential as a drug candidate .

Silver Complexes

In coordination chemistry, N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine forms silver(I) complexes. These complexes have been studied for their structural properties, cytotoxicity, and apoptotic effects. Understanding their behavior sheds light on potential applications in materials science and biochemistry .

Imidazole Derivatives

A convenient four-step synthesis yields 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride (also known as SKF-96365) from N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine. This compound has implications in calcium channel modulation and cellular signaling pathways, making it relevant for pharmacological research .

Molecular Modeling and Drug Design

Researchers have employed molecular docking studies to explore the interactions of N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine with protein targets. By understanding its binding modes, scientists can design more effective drugs or optimize existing ones. These computational approaches enhance drug discovery and development .

properties

IUPAC Name

N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h4-5,7-8,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQZEDKACZVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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